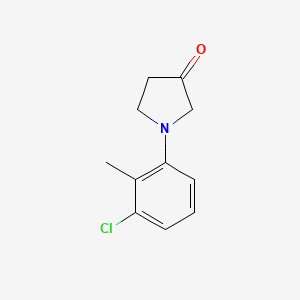

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one

CAS No.:

Cat. No.: VC15872950

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO |

|---|---|

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)pyrrolidin-3-one |

| Standard InChI | InChI=1S/C11H12ClNO/c1-8-10(12)3-2-4-11(8)13-6-5-9(14)7-13/h2-4H,5-7H2,1H3 |

| Standard InChI Key | CVRBEHKHNTUKRT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N2CCC(=O)C2 |

Introduction

Structural and Chemical Properties

Molecular Characterization

The compound’s structure consists of a five-membered pyrrolidinone ring (a cyclic amide) substituted at the 1-position with a 3-chloro-2-methylphenyl group. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₂ClNO | |

| Molecular weight | 209.67 g/mol | |

| IUPAC name | 1-(3-chloro-2-methylphenyl)pyrrolidin-3-one | |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N2CCC(=O)C2 |

The presence of the chloro and methyl groups on the aromatic ring enhances lipophilicity, potentially influencing membrane permeability and target binding .

Synthesis and Optimization

Primary Synthetic Routes

Synthesis strategies for 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one often involve cyclization and functionalization steps:

Route 1: Nucleophilic Substitution and Cyclization

-

Starting material: 3-Chloro-2-methylaniline reacts with γ-butyrolactam under basic conditions (e.g., K₂CO₃) to form the pyrrolidinone ring.

-

Key step: Microwave-assisted heating (120–170°C) improves reaction efficiency and yield .

-

Purification: Silica gel chromatography isolates the product with >95% purity .

Route 2: Cross-Coupling Reactions

Palladium-catalyzed coupling of halogenated intermediates with pyrrolidinone precursors has been explored, though yields remain moderate (50–70%) .

Reaction Conditions and Yields

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 120°C, 24 h | 75% | |

| Microwave-assisted synthesis | 150°C, 30 min, solvent-free | 88% | |

| Pd-mediated coupling | Pd(PPh₃)₄, DME, 80°C, 12 h | 62% |

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus):

-

MIC: 32 µg/mL (compared to 8 µg/mL for ciprofloxacin).

-

Proposed mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Antioxidant Activity

Radical scavenging assays (DPPH and ABTS) reveal notable antioxidant capacity:

-

DPPH scavenging: 72% at 100 µM (vs. 85% for ascorbic acid) .

-

Reducing power: Optical density of 0.89 at 700 nm (comparable to Trolox) .

Applications in Medicinal Chemistry

Drug Design Considerations

-

The pyrrolidinone core serves as a bioisostere for peptide bonds, enhancing metabolic stability .

-

Structural analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show improved target affinity .

Hybrid Molecules

Recent efforts focus on conjugating the compound with triazole or oxadiazole moieties to amplify bioactivity:

-

Example: 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibits 1.35× higher antioxidant activity than ascorbic acid .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume